2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide
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Overview
Description
2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide is a complex organic compound with a unique structure that includes an amino group, a cyano group, and an oxoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide typically involves the reaction of cyanoacetamide with 2-amino-2-oxoethoxy compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency in the production process. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide involves its interaction with specific molecular targets. The compound can form imine derivatives through nucleophilic addition reactions with aldehydes or ketones. These reactions are typically acid-catalyzed and involve the formation of a Schiff base intermediate. The molecular pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2’-[(2-Amino-2-oxoethyl)imino]diacetic acid: This compound has a similar structure but includes additional carboxylic acid groups.
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid: This compound features a thiazole ring and methoxy group, providing different chemical properties.
Uniqueness
2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and potential applications. Its structure provides versatility in synthesis and reactivity, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
70792-69-7 |
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Molecular Formula |
C5H6N4O3 |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
2-amino-N-(2-amino-2-oxoethoxy)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C5H6N4O3/c6-1-3(5(8)11)9-12-2-4(7)10/h2H2,(H2,7,10)(H2,8,11) |
InChI Key |
BFHKHYLMIZXJNX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)ON=C(C#N)C(=O)N |
Origin of Product |
United States |
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